

Introduction: A Key Chiral Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name:	(R)-2-Amino-1-(3-chlorophenyl)ethanol
Cat. No.:	B037897

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(R)-2-Amino-1-(3-chlorophenyl)ethanol is a chiral amino alcohol that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. As a versatile synthetic intermediate, its structural and stereochemical properties make it a crucial component in the synthesis of complex, biologically active molecules. The presence of a stereogenic center, an aromatic ring substituted with a chloro group, and reactive amino and hydroxyl functionalities provides a scaffold that is frequently utilized in the design of targeted therapeutics.

This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical characterization, and applications of **(R)-2-Amino-1-(3-chlorophenyl)ethanol**, with a particular focus on its role in the development of novel pharmaceuticals, such as inhibitors for the IGF-1 receptor in anticancer research.^[1] The information presented is intended for researchers, chemists, and professionals in the drug development sector who require a deep technical understanding of this important molecule.

Physicochemical and Structural Properties

The fundamental chemical and physical characteristics of a compound are critical for its application in synthesis and formulation. Below is a summary of the key properties for **(R)-2-Amino-1-(3-chlorophenyl)ethanol**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClNO	[2]
Molecular Weight	171.62 g/mol	[2]
CAS Number	1245623-78-2 (for hydrochloride salt)	[3]
Appearance	Typically an off-white powder (hydrochloride salt)	
Boiling Point	316.8 ± 27.0 °C at 760 mmHg (Predicted)	[4]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[4]
Flash Point	145.4 ± 23.7 °C (Predicted)	[4]
Storage Temperature	Recommended 2-8°C	[4]

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates.

Stereoselective Synthesis: Accessing the (R)-Enantiomer

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective synthetic routes to obtain the desired (R)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol is of paramount importance. Methods often focus on the asymmetric reduction of a corresponding α -aminoketone precursor.

Key Synthetic Strategies

- Asymmetric Transfer Hydrogenation: This is a powerful method for the enantioselective reduction of ketones. Catalytic systems, often employing ruthenium or rhodium complexes with chiral ligands, facilitate the transfer of hydrogen from a hydrogen source (e.g., formic acid/triethylamine azeotrope) to the ketone, yielding the chiral alcohol with high enantiomeric excess.[5] The choice of catalyst and reaction conditions is critical to achieving high selectivity for the (R)-isomer.

- **Biocatalytic Reduction:** The use of enzymes (ketoreductases) or whole-cell systems offers a green and highly specific alternative to traditional chemical methods.^[1] Microbial screening can identify organisms or isolated enzymes capable of reducing the precursor, 2-amino-1-(3-chlorophenyl)ethanone, to the (R)-alcohol with excellent yield and enantiopurity.^[1] This approach avoids the use of heavy metals and often proceeds under mild reaction conditions.

Generalized Protocol for Asymmetric Transfer Hydrogenation

The following protocol outlines a representative procedure for the synthesis of (R)-2-amino-1-phenylethanol derivatives, which can be adapted for the 3-chloro substituted target molecule.

Step 1: Precursor Preparation

- Synthesize the precursor ketone, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, through established methods.

Step 2: Asymmetric Reduction

- Charge a reaction vessel with the precursor ketone (1.0 equiv) and a suitable solvent, such as methanol or isopropanol.^[5]
- Add the asymmetric catalyst (e.g., a chiral Ru-complex, ~0.1-0.5 mol %) to the mixture.^[5]
- Introduce the hydrogen source, typically a formic acid/triethylamine (5:2) mixture.^[5]
- Heat the reaction mixture to a controlled temperature (e.g., 60-65 °C) and stir for a sufficient duration (e.g., 12-24 hours) until reaction completion is confirmed by a monitoring technique like TLC or LC-MS.^[5]

Step 3: Work-up and Isolation

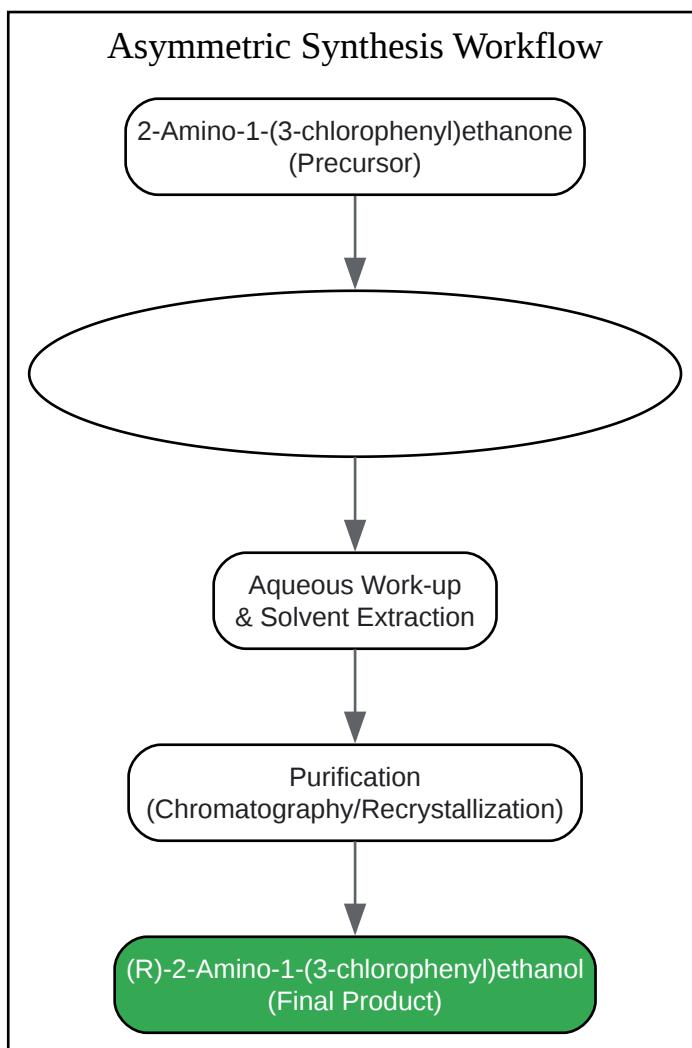
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- The resulting residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or methylene chloride) and washing with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid and remove the catalyst.
- The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated in vacuo to yield the crude product.

Step 4: Purification

- The crude **(R)-2-amino-1-(3-chlorophenyl)ethanol** can be purified by column chromatography or recrystallization to achieve high chemical and optical purity.

Synthetic Workflow Diagram



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Caption: Workflow for the asymmetric synthesis of the target molecule.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of **(R)-2-Amino-1-(3-chlorophenyl)ethanol**.

Spectroscopic Profile

While a complete dataset for this specific molecule is not readily available in public literature, the expected spectral features can be inferred from its structure and data from closely related analogs.^[6]

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a multiplet for the chiral methine proton (CH-OH), and multiplets for the diastereotopic protons of the adjacent methylene group (CH₂-N). The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets, which can be exchanged with D₂O.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display unique signals for each carbon atom. Key signals would include those for the aromatic carbons (with the carbon attached to chlorine being distinct), the chiral carbon bearing the hydroxyl group (~70-75 ppm), and the carbon of the aminomethylene group (~45-55 ppm).[7]
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 3300-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations.[6] C-H stretches for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A C-Cl stretch would be observed in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chiral Purity Analysis Protocol

Ensuring high enantiomeric excess (e.e.) is critical. Chiral chromatography is the standard method for this determination.

Step 1: Method Development

- Select a suitable chiral stationary phase (CSP). For amino alcohols, columns like Chiralcel OD or Chiralpak AD are often effective.
- Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[5]

Step 2: Sample Preparation

- Accurately prepare a solution of the synthesized **(R)-2-amino-1-(3-chlorophenyl)ethanol** in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Prepare a solution of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

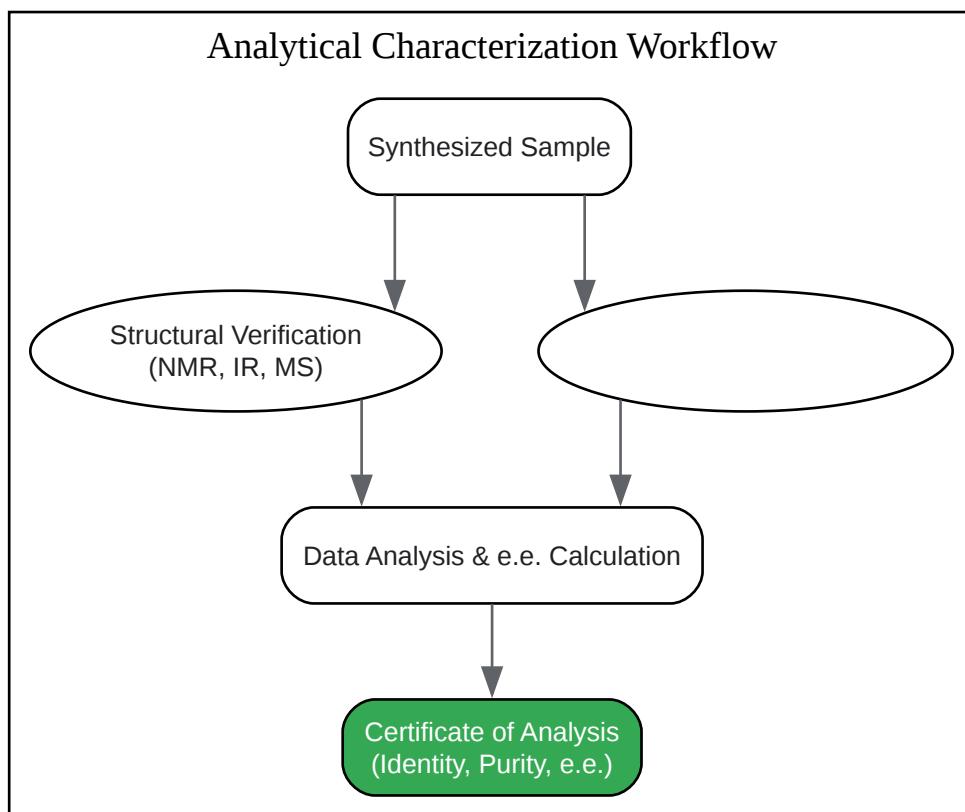
Step 3: Chromatographic Analysis

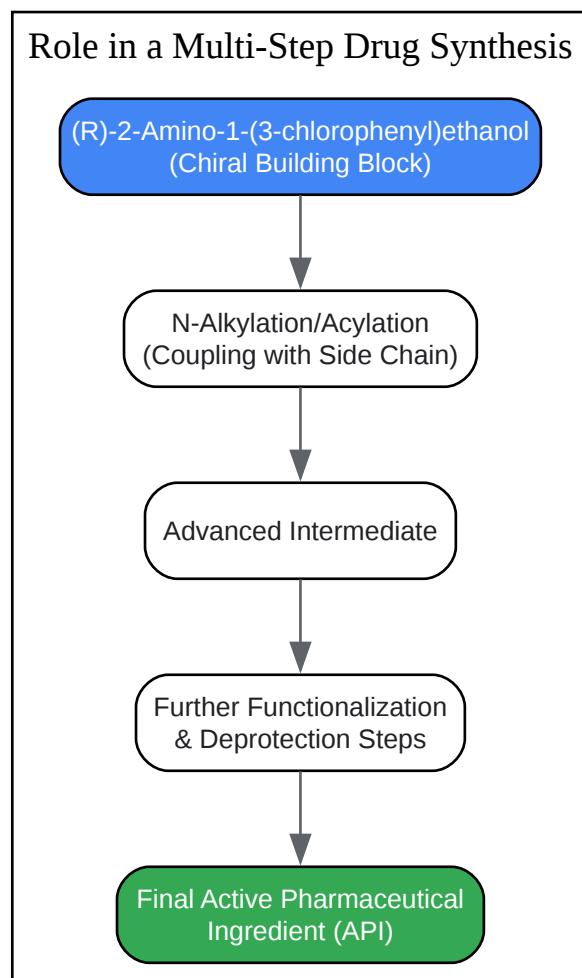
- Equilibrate the chiral HPLC or SFC system with the chosen mobile phase until a stable baseline is achieved.
- Inject the racemic standard and record the chromatogram, identifying the two peaks corresponding to the (R) and (S) enantiomers.
- Inject the sample solution under the same conditions.
- Integrate the peak areas for both enantiomers in the sample chromatogram.

Step 4: Calculation of Enantiomeric Excess (e.e.)

- Calculate the e.e. using the formula: $e.e. (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] \times 100$ Where Area_major is the peak area of the desired (R)-enantiomer and Area_minor is the peak area of the (S)-enantiomer.

Analytical Workflow Diagram





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Caption: Simplified pathway showing the use of the title compound in API synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of **(R)-2-amino-1-(3-chlorophenyl)ethanol** is essential to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS). [8][9][10] 7.1 Hazard Identification

- Skin Corrosion/Irritation: May cause skin irritation. [9]* Serious Eye Damage/Irritation: Can cause serious eye irritation or damage. [9]* Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. * Respiratory Irritation: May cause respiratory irritation. [9] 7.2 Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [8]2. Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. [10] * Eye Protection: Use safety glasses with side-shields or chemical goggles. [8] *
 - Clothing: Wear a lab coat or a protective suit to prevent skin contact. [10]3. Handling Practices:
 - Avoid breathing dust, fumes, or vapors. [8][9] * Avoid contact with skin and eyes. [10] * Wash hands thoroughly after handling. * Keep away from heat, sparks, and open flames. [8]4. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. [8] 7.3 First Aid Measures
- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8][10]* In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [10]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [9]* If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]

References

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